2,6-Diethoxypyrazine
Overview
Description
2,6-Diethoxypyrazine is an organic compound belonging to the pyrazine family, characterized by its two ethoxy groups attached to the 2nd and 6th positions of the pyrazine ring. This compound is known for its distinctive odor, often described as earthy or nutty, and is used in various applications, including flavoring agents and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxypyrazine typically involves the reaction of pyrazine with ethyl alcohol in the presence of an acid catalyst. One common method includes the use of triethyloxonium fluoroborate as a reagent, which facilitates the ethoxylation of pyrazine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethoxypyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrazine forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Dichlorodicyanobenzoquinone is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Triethyloxonium fluoroborate is used for ethoxylation, while other reagents like sodium ethoxide can facilitate nucleophilic substitutions.
Major Products Formed:
Oxidation: Pyrazine derivatives with various functional groups.
Reduction: Dihydropyrazine compounds.
Substitution: Pyrazine derivatives with substituted functional groups.
Scientific Research Applications
2,6-Diethoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyrazine derivatives.
Biology: The compound’s unique odor properties make it useful in studying olfactory receptors and sensory biology.
Industry: It is used as a flavoring agent in the food industry due to its earthy and nutty aroma.
Mechanism of Action
The mechanism of action of 2,6-Diethoxypyrazine involves its interaction with specific molecular targets, such as olfactory receptors in sensory biology. The compound’s ethoxy groups play a crucial role in its binding affinity and specificity to these receptors. Additionally, its potential pharmacological effects may involve the modulation of enzymatic pathways and receptor interactions .
Comparison with Similar Compounds
- 2,5-Diethoxypyrazine
- 2,6-Dimethoxypyrazine
- 2,6-Dichloropyrazine
Comparison: 2,6-Diethoxypyrazine is unique due to its specific ethoxy group positioning, which imparts distinct chemical and sensory properties. Compared to 2,5-Diethoxypyrazine, the 2,6-isomer has a different odor profile and reactivity. 2,6-Dimethoxypyrazine, on the other hand, has methoxy groups instead of ethoxy, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2,6-diethoxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-9-6-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZJXSDNMXWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632202 | |
Record name | 2,6-Diethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33870-85-8 | |
Record name | 2,6-Diethoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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